molecular formula C24H16N2O2 B2716077 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 102542-91-6

2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2716077
CAS No.: 102542-91-6
M. Wt: 364.404
InChI Key: UMEHSDPQIIVTNJ-UHFFFAOYSA-N
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Description

2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available benzene derivatives. One common method involves the cyclization of benzamides with appropriate substituents under acidic or basic conditions . The reaction conditions often require the use of catalysts such as transition metals or strong acids/bases to facilitate the formation of the isoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, strong acids/bases, and oxidizing/reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

What sets 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its structure features a benzoisoquinoline core, which is known for various biological activities. This article delves into the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C24H16N2O2C_{24}H_{16}N_{2}O_{2}. The compound's unique structure allows it to interact with various biological targets, which is crucial for its therapeutic effects.

PropertyValue
Chemical FormulaC24H16N2O2C_{24}H_{16}N_{2}O_{2}
Molecular Weight384.39 g/mol
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific bromodomains associated with cancer cell proliferation. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression.

The compound’s biological activity may be attributed to several mechanisms:

  • Inhibition of Bromodomains : The ability to inhibit bromodomains suggests that it can interfere with the transcriptional regulation of genes involved in cell cycle progression and survival.
  • Induction of Apoptosis : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : There is evidence that it can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Study 1: Antitumor Efficacy

In vitro tests conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity.

Study 2: Mechanistic Insights

A study exploring the mechanistic pathways revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells. This increase was linked to the activation of stress response pathways that ultimately resulted in apoptosis.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameChemical FormulaNotable Features
6-amino-benzodeisoquinoline-1,3-dioneC12H8N2O2C_{12}H_{8}N_{2}O_{2}Simpler structure; lacks phenyl group
5-amino-N-(4-methylphenyl)benzo[de]isoquinolineC18H13N3OC_{18}H_{13}N_{3}ODifferent substitution pattern; varied activity
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dioneC18H12N2O2C_{18}H_{12}N_{2}O_{2}Similar core structure; potential for different interactions

Properties

IUPAC Name

6-anilino-2-phenylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c27-23-19-13-7-12-18-21(25-16-8-3-1-4-9-16)15-14-20(22(18)19)24(28)26(23)17-10-5-2-6-11-17/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEHSDPQIIVTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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